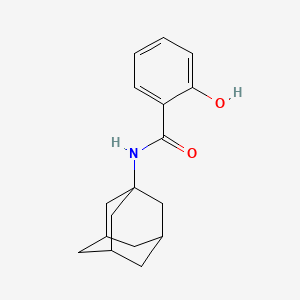

N-1-adamantyl-2-hydroxybenzamide

Descripción

Chemical Name: N-1-Adamantyl-2-hydroxybenzamide CAS No.: 20887-46-1 Molecular Formula: C₁₇H₂₂N₂O Molecular Weight: 270.374 g/mol Key Features:

- Contains a rigid adamantane moiety (a diamondoid hydrocarbon) attached to the benzamide scaffold via an amide linkage.

- The hydroxyl group at the 2-position of the benzamide enables hydrogen bonding, while the adamantyl group confers steric bulk and lipophilicity .

- Synthesis: Synthesized via coupling reactions involving 2-aminobenzoic acid derivatives and adamantane-containing amines. A reported synthesis route achieves a 76% yield using optimized conditions .

Propiedades

IUPAC Name |

N-(1-adamantyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-15-4-2-1-3-14(15)16(20)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13,19H,5-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBXMYCYJNPYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-1-adamantyl-2-hydroxybenzamide typically begins with adamantane and 2-hydroxybenzoic acid.

Reaction Steps:

Reaction Conditions: The reactions are generally carried out under reflux conditions with appropriate solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production methods for N-1-adamantyl-2-hydroxybenzamide are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-1-adamantyl-2-hydroxybenzamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bases such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: N-1-adamantyl-2-hydroxybenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and other bioactive molecules.

Medicine: N-1-adamantyl-2-hydroxybenzamide has potential applications in medicinal chemistry. It is investigated for its antiviral and anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-1-adamantyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the hydroxybenzamide moiety interacts with target proteins or enzymes. This dual functionality allows the compound to modulate biological pathways effectively.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects: Adamantyl vs. Alkyl/Aryl Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a branched alkyl group (2-hydroxy-1,1-dimethylethyl) instead of adamantane.

- Lower steric hindrance compared to adamantyl derivatives, enabling broader reactivity in catalytic systems.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by NMR, IR, and X-ray crystallography .

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Structure : Combines adamantane with a benzothiazole-acetamide core.

- Crystallographic studies reveal intermolecular hydrogen bonding (N–H⋯N) and S⋯S interactions, stabilizing its solid-state structure .

- Synthesis : Achieved via refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine, yielding 22% .

Functional Group Comparisons: Hydroxyl vs. Methoxy/Amino Groups

N-(1H-Benzimidazol-2-yl)acetamide Derivatives

- Structure : Benzamide derivatives with benzimidazole or acetamide substituents.

- Key Differences :

- Benzimidazole derivatives (e.g., 2-acetamidobenzimidazole) exhibit strong hydrogen-bonding networks due to NH and carbonyl groups, enhancing solubility in polar solvents .

- Adamantyl-substituted benzamides, in contrast, display higher lipophilicity, favoring membrane permeability in biological systems.

- Applications : Benzimidazoles are widely used in medicinal chemistry (e.g., antiparasitic agents), whereas adamantyl-benzamides are less explored but may target viral or neurological pathways .

Actividad Biológica

N-1-adamantyl-2-hydroxybenzamide, a compound characterized by its unique adamantyl group and hydroxybenzamide moiety, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-1-adamantyl-2-hydroxybenzamide is C17H21NO2, with a molecular weight of approximately 285.36 g/mol. The structure consists of an adamantyl group, which enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

Research indicates that N-1-adamantyl-2-hydroxybenzamide acts primarily as a dual modulator of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH). This dual action is significant in the modulation of pain and inflammation pathways, suggesting its potential utility in treating chronic pain and inflammatory diseases.

Interaction with Cannabinoid Receptors

The compound's binding affinity to cannabinoid receptors has been demonstrated through various interaction studies. It effectively modulates receptor activity, which may alter physiological responses related to pain and inflammation. Further investigation is necessary to elucidate the specific binding affinities and detailed mechanisms at the molecular level.

Anti-inflammatory Properties

N-1-adamantyl-2-hydroxybenzamide has been identified as a potent anti-inflammatory agent . Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for therapeutic interventions in inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Antiproliferative Activity

In vitro studies have shown that N-1-adamantyl-2-hydroxybenzamide exhibits antiproliferative activity against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating significant growth inhibition compared to control groups. The compound's mechanism in inducing apoptosis in these cells is under ongoing investigation .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | <10 | Potent |

| HCT-116 | 15 | Moderate |

| HepG-2 | 20 | Moderate |

| PC-3 | 25 | Weak |

The data indicates that N-1-adamantyl-2-hydroxybenzamide has a strong antiproliferative effect on MCF-7 cells, suggesting its potential as an anticancer agent .

Synthesis Methods

Several synthesis methods have been explored for producing N-1-adamantyl-2-hydroxybenzamide:

- Coupling Reaction : The reaction between 2-hydroxybenzoic acid and adamantyl ethylamine using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of the amide bond.

- Acylation Reactions : The hydroxy group can be transformed into various derivatives through acylation reactions, expanding the compound's potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.